10-methyl-3-(4-methylbenzyl)-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
10-methyl-3-(4-methylbenzyl)-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, along with various substituents such as methyl, propyl, and methylbenzyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-3-(4-methylbenzyl)-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Oxazine Ring: The oxazine ring is introduced through a condensation reaction between the chromene derivative and an amine, followed by cyclization.
Substitution Reactions: The methyl, propyl, and methylbenzyl groups are introduced through various substitution reactions, often involving alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
10-methyl-3-(4-methylbenzyl)-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzylic and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
10-methyl-3-(4-methylbenzyl)-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-methyl-3-(4-methylbenzyl)-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 10-methyl-3-(4-methylbenzyl)-8-oxo-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-3-ium
- 9-(4-Bromophenyl)-4-methyl-9,10-dihydro-chromeno[8,7-e][1,3]oxazin-2(8H)-one
Uniqueness
10-methyl-3-(4-methylbenzyl)-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific substituents and the combination of the chromene and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
10-methyl-3-[(4-methylphenyl)methyl]-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H25NO3/c1-4-5-18-11-21(25)27-23-16(3)22-19(10-20(18)23)13-24(14-26-22)12-17-8-6-15(2)7-9-17/h6-11H,4-5,12-14H2,1-3H3 |
InChI Key |
VWGQSUHYYXGTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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